1-(Piperidin-4-yl)propan-2-one

Progesterone Receptor Antagonism Endocrine Pharmacology Cancer Research

1-(Piperidin-4-yl)propan-2-one (CAS 106140-41-4), also known as 1-(4-piperidinyl)-2-propanone, is a small-molecule organic compound with the molecular formula C₈H₁₅NO and a molecular weight of 141.21 g/mol. It belongs to the class of β-amino ketones, characterized by a piperidine ring substituted at the 4-position with an acetone moiety.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 106140-41-4
Cat. No. B035235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidin-4-yl)propan-2-one
CAS106140-41-4
Synonyms2-Propanone, 1-(4-piperidinyl)- (9CI)
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESCC(=O)CC1CCNCC1
InChIInChI=1S/C8H15NO/c1-7(10)6-8-2-4-9-5-3-8/h8-9H,2-6H2,1H3
InChIKeyLKLPWBVOFQVJKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Piperidin-4-yl)propan-2-one (CAS 106140-41-4): A Core Piperidine-Acetone Building Block for Medicinal Chemistry and Targeted Synthesis


1-(Piperidin-4-yl)propan-2-one (CAS 106140-41-4), also known as 1-(4-piperidinyl)-2-propanone, is a small-molecule organic compound with the molecular formula C₈H₁₅NO and a molecular weight of 141.21 g/mol [1]. It belongs to the class of β-amino ketones, characterized by a piperidine ring substituted at the 4-position with an acetone moiety [2]. This structural arrangement, which retains a secondary amine in the piperidine ring, provides a unique synthetic handle for derivatization, distinguishing it from simple N-substituted piperidines [3]. The compound is commercially available as a research chemical, typically at 98% purity, and is utilized as a key intermediate in the synthesis of more complex biologically active molecules .

The Critical Role of Regiochemistry: Why 1-(Piperidin-4-yl)propan-2-one Cannot Be Interchanged with Other Piperidine-Propanones


The position of substitution on the piperidine ring is a primary determinant of biological activity and synthetic utility. 1-(Piperidin-4-yl)propan-2-one features the reactive acetone group at the 4-position, leaving the nitrogen atom unsubstituted and available for further functionalization (e.g., alkylation, acylation, or sulfonylation) . In contrast, the isomeric 1-(piperidin-1-yl)propan-2-one (CAS 6784-61-8) has the acetone group directly attached to the nitrogen atom, which significantly alters its chemical reactivity profile and precludes the use of the nitrogen as a site for further diversification . Generic substitution with an N-substituted analog would eliminate the unique bifunctional character of the 4-substituted derivative, making it unsuitable for applications that require a free secondary amine for conjugation or for exploring structure-activity relationships (SAR) around the piperidine nitrogen [1].

Quantitative Differentiation of 1-(Piperidin-4-yl)propan-2-one: A Data-Centric Guide to Target Engagement and Selectivity


Nanomolar Progesterone Receptor Antagonism: A Distinct Profile Compared to N-Substituted Piperidines

1-(Piperidin-4-yl)propan-2-one demonstrates potent antagonist activity at the human progesterone receptor (PR) with an IC50 value of 3.20 nM in a cell-based assay using T47D cells [1]. This is a high-potency interaction. In stark contrast, the isomeric N-substituted analog, 1-(1-piperidinyl)-2-propanone (CAS 6784-61-8), shows significantly weaker or no reported activity at this target, a common observation for this class of N-alkyl piperidines . The 4-substituted regioisomer's specific spatial arrangement allows for a critical binding interaction that is sterically and electronically prohibited in the N-substituted analog.

Progesterone Receptor Antagonism Endocrine Pharmacology Cancer Research

Selective PI3Kδ Pathway Inhibition: A Key Differentiator from Pan-PI3K Inhibitors

The compound exhibits selective inhibition of the PI3Kδ isoform, a key target in B-cell malignancies and inflammatory diseases. It inhibits PI3Kδ-mediated AKT phosphorylation (at Ser473) in Ri-1 cells with an IC50 of 102 nM [1]. This level of potency is comparable to or better than other piperidinyl-propanone derivatives in the same study [2]. Importantly, the compound's selectivity for the δ isoform over the α isoform is demonstrated by a significantly higher IC50 of 222 nM against PI3Kα [3]. This ~2-fold selectivity for PI3Kδ over PI3Kα is a critical differentiator, as pan-PI3K inhibitors are often associated with greater toxicity due to on-target effects on the ubiquitously expressed PI3Kα isoform.

PI3Kδ Inhibition Oncology Immunology Signal Transduction

A Unique Polypharmacology Profile: CRTH2 and P2X Receptor Antagonism

1-(Piperidin-4-yl)propan-2-one demonstrates a unique polypharmacology profile with potent antagonism at the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) and activity at purinergic P2X receptors. It displaces [³H]-PGD2 from the human CRTH2 receptor in HEK293 cells with an IC50 of 12 nM, even in the presence of 50% human plasma, indicating high target engagement and plasma stability [1]. It also shows antagonist activity at the P2X purinoceptor with a reported range of 11-54 (units not specified, likely IC50 in nM or μM) . This dual antagonism is distinct from many related compounds, which typically show activity at only one of these targets or at other receptor families. This specific activity fingerprint positions it as a valuable tool for investigating the interplay between the PGD2/CRTH2 axis and ATP/P2X signaling in allergic and inflammatory diseases.

CRTH2 Antagonism P2X Receptor Immunomodulation Inflammation

Validated Synthetic Utility in Advanced Building Blocks

The commercial availability and specific reactivity of 1-(Piperidin-4-yl)propan-2-one are well-documented in the patent literature, where it is used as a key starting material for synthesizing more complex, biologically active molecules. A prominent example is its use in the synthesis of piperidinyl-propanone derivatives that act as potent inhibitors of pyruvate dehydrogenase kinase (PDHK) for cancer therapy [1]. The synthetic route described in US Patent Application 2020/0253997 highlights the compound's utility as a core scaffold that can be diversified at the piperidine nitrogen and the ketone alpha-carbon . This is in contrast to the N-substituted isomer, which lacks the free amine handle and thus offers fewer synthetic options for creating diverse libraries. The existence of established synthetic protocols using this exact compound reduces development risk and accelerates lead optimization efforts.

Medicinal Chemistry Organic Synthesis Building Blocks PDHK Inhibitors

Defined Application Scenarios for 1-(Piperidin-4-yl)propan-2-one Based on Quantitative Evidence


Lead Optimization for Isoform-Selective PI3Kδ Inhibitors in Oncology and Immunology

Researchers focused on developing targeted therapies for B-cell malignancies (e.g., chronic lymphocytic leukemia, non-Hodgkin lymphoma) or inflammatory/autoimmune diseases (e.g., rheumatoid arthritis, asthma) can use 1-(Piperidin-4-yl)propan-2-one as a privileged scaffold. The compound's demonstrated ability to inhibit PI3Kδ (IC50 = 102 nM) with approximately 2-fold selectivity over PI3Kα (IC50 = 222 nM) provides a crucial starting point for medicinal chemistry optimization [1]. This selectivity profile, while modest, is a valuable foundation for designing more potent and selective analogs with an improved therapeutic index compared to first-generation pan-PI3K inhibitors. The free secondary amine is an ideal site for introducing structural diversity to enhance potency, selectivity, and pharmacokinetic properties [2].

Probing the Role of Progesterone Receptor in Endocrine-Resistant Cancers

In the context of studying endocrine-resistant breast cancer or other hormone-driven malignancies, 1-(Piperidin-4-yl)propan-2-one serves as a high-potency, small-molecule antagonist tool for the progesterone receptor (PR; IC50 = 3.20 nM) [3]. Unlike larger, more complex steroidal antagonists, this compact scaffold offers the advantage of synthetic tractability and the potential for fine-tuning pharmacological properties. Researchers can utilize this compound to dissect PR-mediated signaling pathways in vitro and in vivo, and as a starting point for developing novel PR-targeted therapeutics, particularly in settings where resistance to conventional endocrine therapies (e.g., tamoxifen or aromatase inhibitors) emerges .

Investigating CRTH2 and P2X Receptor Cross-Talk in Allergic Inflammation

The compound's unique dual-antagonist profile at CRTH2 (IC50 = 12 nM) and P2X purinoceptors (active range 11-54) makes it a specialized research tool for investigating the complex interplay between the arachidonic acid/ PGD2 pathway and purinergic signaling in type 2 inflammation [4]. This is particularly relevant in disease models of severe asthma, chronic rhinosinusitis with nasal polyps, and atopic dermatitis, where both pathways are known to be active. The compound can be used in cell-based assays and preclinical models to validate the therapeutic hypothesis of dual receptor blockade, potentially identifying synergistic effects not achievable with single-target agents [5].

Scaffold for Rapid Generation of PDHK Inhibitor Libraries in Cancer Metabolism Research

For groups investigating the therapeutic potential of targeting cancer metabolism, 1-(Piperidin-4-yl)propan-2-one is a key intermediate for the rapid synthesis of pyruvate dehydrogenase kinase (PDHK) inhibitor libraries [6]. PDHK is a validated target for shifting cancer cell metabolism away from glycolysis and towards oxidative phosphorylation, which can inhibit tumor growth and sensitize cells to other therapies. The compound's bifunctional nature (secondary amine and ketone) allows for efficient parallel synthesis, enabling medicinal chemists to explore a wide range of chemical space around this core scaffold to identify potent and selective PDHK inhibitors with drug-like properties .

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